(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide
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Description
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Screening
Compounds with a structural framework similar to "(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide" have been synthesized and evaluated for their anticancer properties. These studies involve the synthesis of heterocycles with a trimethoxyphenyl scaffold, serving as Combretastatin analogues, showing promising results against various cancer cell lines, including HePG-2, HCT-116, MCF-7, and PC3. The cytotoxic effects of these compounds highlight their potential as anticancer agents, with specific compounds exhibiting significant IC50 values indicating potential efficacy and safety (Ali et al., 2017).
Antioxidant, Antitumor, and Antimicrobial Activities
Another application area is the development of pyrazolopyridine derivatives through microwave-assisted synthesis, showcasing not only antioxidant activities but also antitumor against liver and breast cancer cell lines, and antimicrobial properties. These findings underscore the multifaceted therapeutic potential of compounds synthesized from enaminones similar to the compound (El‐Borai et al., 2013).
Heterocyclic Chemistry and Molecular Docking Studies
The utility of enaminones as precursors for the synthesis of substituted pyrazoles and other heterocycles, further analyzed through molecular docking studies, indicates significant anticancer and anti-5-lipoxygenase agents. These activities suggest the compound's utility in designing molecules with specific biological activities, providing insights into structure-activity relationships and potential therapeutic applications (Rahmouni et al., 2016).
Novel Pyridine, Pyrimidine, and Pyrazole Derivatives
Research has also focused on synthesizing novel pyridine, pyrimidine, and pyrazole derivatives from enaminones, exploring their potential in heterocyclic chemistry for therapeutic applications. These studies contribute to the broader field of medicinal chemistry by offering new scaffolds for drug development, highlighting the versatile applications of compounds with structural similarities to "this compound" (Farghaly, 2008).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-25-16(13-18(24-25)17-6-4-5-11-22-17)14-23-21(26)10-8-15-7-9-19(27-2)20(12-15)28-3/h4-13H,14H2,1-3H3,(H,23,26)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGARWMADWHJJF-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.